molecular formula C10H13N3O2 B14808253 4-Cyclopropoxy-5-(methylamino)picolinamide

4-Cyclopropoxy-5-(methylamino)picolinamide

Cat. No.: B14808253
M. Wt: 207.23 g/mol
InChI Key: BKFBFONWFGVVCX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropoxy-5-(methylamino)picolinamide typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

4-Cyclopropoxy-5-(methylamino)picolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-(methylamino)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the Qi-site in the cytochrome bc1 complex, inhibiting its function . This interaction disrupts the electron transport chain, leading to the compound’s antifungal effects .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

4-cyclopropyloxy-5-(methylamino)pyridine-2-carboxamide

InChI

InChI=1S/C10H13N3O2/c1-12-8-5-13-7(10(11)14)4-9(8)15-6-2-3-6/h4-6,12H,2-3H2,1H3,(H2,11,14)

InChI Key

BKFBFONWFGVVCX-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1OC2CC2)C(=O)N

Origin of Product

United States

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